Propargyl-PEG4-amine: A Comprehensive Technical Guide for Researchers
Propargyl-PEG4-amine: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG4-amine is a heterobifunctional linker molecule widely employed in the fields of bioconjugation, drug delivery, and chemical biology. Its unique structure, featuring a terminal propargyl group and a primary amine connected by a flexible tetraethylene glycol (PEG) spacer, allows for the covalent linkage of two different molecules with high efficiency and specificity. This guide provides an in-depth overview of the structure, properties, and common applications of Propargyl-PEG4-amine, complete with detailed experimental protocols and visual workflows to aid researchers in its practical application.
Structure and Physicochemical Properties
Propargyl-PEG4-amine, with the chemical formula C₁₁H₂₁NO₄, possesses a well-defined structure that dictates its reactivity and utility.[1][2] The terminal primary amine serves as a nucleophile, readily reacting with electrophiles such as carboxylic acids and activated esters to form stable amide bonds.[2][3] The terminal alkyne (propargyl group) is a key functional group for participating in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry," to form a stable triazole linkage with azide-modified molecules.[1] The hydrophilic PEG4 spacer enhances the aqueous solubility of the linker and its conjugates, which is a critical attribute for biological applications.[3]
Chemical Structure
Physicochemical Data
The following table summarizes the key physicochemical properties of Propargyl-PEG4-amine.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₂₁NO₄ | [1][2] |
| Molecular Weight | 231.29 g/mol | [1] |
| Appearance | Colorless to light yellow liquid or solid | [1][3] |
| Boiling Point (Predicted) | 315.9 ± 32.0 °C at 760 mmHg | [3][] |
| Density (Predicted) | 1.037 ± 0.06 g/cm³ | [3][] |
| pKa (Predicted) | 8.74 ± 0.10 | [3] |
| Solubility | Soluble in Water, DMSO, DMF, DCM, THF, Chloroform | [2][3] |
| Storage Conditions | Store at -20°C, protect from light | [1][3] |
Computational Chemistry Data
| Property | Value | Reference(s) |
| TPSA | 62.94 | [5] |
| LogP | -0.3553 | [5] |
| Hydrogen Acceptors | 5 | [5] |
| Hydrogen Donors | 1 | [5] |
| Rotatable Bonds | 12 | [5] |
Experimental Protocols
Propargyl-PEG4-amine is a versatile tool for a two-step sequential conjugation strategy. The following protocols provide detailed methodologies for the two primary types of reactions it undergoes.
General Experimental Workflow
The dual functionality of Propargyl-PEG4-amine allows for a modular approach to bioconjugation. Typically, one functional group is reacted first, followed by purification, and then the second reaction is performed.
Protocol 1: Amide Bond Formation with the Amine Group
This protocol describes the conjugation of Propargyl-PEG4-amine to a molecule containing a carboxylic acid, such as a protein or a small molecule, using carbodiimide chemistry.
Materials:
-
Propargyl-PEG4-amine
-
Carboxylic acid-containing molecule (e.g., protein, peptide)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS) (optional, but recommended for stability)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 1X PBS, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns or dialysis equipment
Procedure:
-
Preparation of Reagents:
-
Equilibrate EDC and Sulfo-NHS vials to room temperature before opening.
-
Prepare a 10-50 mM stock solution of the carboxylic acid-containing molecule in an appropriate buffer.
-
Prepare a 100 mM stock solution of Propargyl-PEG4-amine in anhydrous DMSO or DMF.
-
Prepare fresh 100 mM stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or water.
-
-
Activation of Carboxylic Acid:
-
In a reaction tube, dissolve the carboxylic acid-containing molecule in the Activation Buffer.
-
Add a 5 to 20-fold molar excess of EDC and Sulfo-NHS to the carboxylic acid solution.
-
Incubate for 15-30 minutes at room temperature to form the amine-reactive Sulfo-NHS ester.
-
-
Conjugation Reaction:
-
Immediately add a 1.5 to 5-fold molar excess of the Propargyl-PEG4-amine stock solution to the activated carboxylic acid solution.
-
Adjust the pH of the reaction mixture to 7.2-8.0 with the Coupling Buffer if necessary.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature to quench any unreacted Sulfo-NHS esters.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts by size-exclusion chromatography (e.g., desalting column) or dialysis.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between a propargyl-functionalized molecule (prepared using a method similar to Protocol 1) and an azide-containing molecule.
Materials:
-
Propargyl-functionalized molecule
-
Azide-containing molecule (e.g., fluorescent probe, biotin-azide)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (prepare fresh)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Reaction Buffer: Degassed PBS, pH 7.4 or a mixture of t-BuOH and water (1:1)
-
Purification system (e.g., HPLC, SEC)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the propargyl-functionalized molecule in a suitable solvent (e.g., DMSO, water).
-
Prepare a 10 mM stock solution of the azide-containing molecule in a compatible solvent.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a reaction tube, add the propargyl-functionalized molecule and the azide-containing molecule (typically a 1.1 to 1.5-fold molar excess of one reagent is used).
-
Add the Reaction Buffer to the desired final volume.
-
-
Catalyst Preparation and Addition:
-
In a separate tube, prepare the copper-ligand complex by mixing the CuSO₄ solution and the THPTA ligand solution. A 1:5 molar ratio of CuSO₄ to THPTA is often recommended.[6] Let this mixture stand for a few minutes.
-
Add the copper-ligand complex to the main reaction tube to achieve a final copper concentration of approximately 100-500 µM.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[6]
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing. Protect the reaction from light if using fluorescent molecules.
-
-
Purification:
-
Purify the final conjugate to remove the copper catalyst, excess reagents, and byproducts using an appropriate method such as HPLC or SEC.
-
Applications in Targeted Protein Degradation: PROTACs
A major application of Propargyl-PEG4-amine is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][7] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1] The linker, for which Propargyl-PEG4-amine is a common building block, plays a crucial role in the efficacy of the PROTAC by dictating the distance and orientation between the POI and the E3 ligase.
PROTAC-Mediated Degradation of BRD4
Bromodomain-containing protein 4 (BRD4) is a key regulator of gene expression and a target in cancer therapy. PROTACs have been successfully developed to target BRD4 for degradation.[8][9] A common strategy involves using a known BRD4 inhibitor, such as JQ1, as the POI-binding ligand and a ligand for an E3 ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL), connected by a linker derived from molecules like Propargyl-PEG4-amine.[9]
The following diagram illustrates the signaling pathway of a BRD4-targeting PROTAC.
Conclusion
Propargyl-PEG4-amine is a highly versatile and valuable tool for researchers in the life sciences. Its bifunctional nature, coupled with the beneficial properties of the PEG spacer, enables the straightforward and efficient synthesis of complex bioconjugates. The detailed protocols and conceptual diagrams provided in this guide are intended to facilitate the successful application of Propargyl-PEG4-amine in a variety of research and development endeavors, from fundamental biological studies to the design of novel therapeutics like PROTACs and antibody-drug conjugates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Propargyl-PEG4-amine, 1013921-36-2 | BroadPharm [broadpharm.com]
- 3. H2N-PEG4-Propyne CAS#: 1013921-36-2 [m.chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. benchchem.com [benchchem.com]
- 7. Propargyl-PEG4-amine | TargetMol [targetmol.com]
- 8. benchchem.com [benchchem.com]
- 9. caymanchem.com [caymanchem.com]
